(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and a methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound, which is then reacted with 3-methylphenylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. It can bind to these targets, altering their activity and leading to downstream effects that contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share a similar thiazolidinedione core structure but differ in their substituents.
Fluorophenyl Derivatives: Compounds such as 2-fluorobenzaldehyde and 2-fluorophenylacetic acid have similar fluorophenyl groups but lack the thiazolidine ring.
Uniqueness
What sets (5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione apart is its unique combination of a thiazolidine ring, a fluorophenyl group, and a methylidene linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-[(3-methylanilino)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-5-4-7-14(9-12)20-11-21-17(22)16(24-18(21)23)10-13-6-2-3-8-15(13)19/h2-10,20H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWHBQVQXBCEU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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